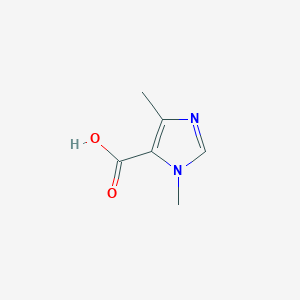

1,4-Dimethyl-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKQGQJCODPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506851 | |

| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-67-9 | |

| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous pharmaceuticals, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1]

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of several essential biological molecules, including the amino acid histidine and purines. The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide range of biological targets, making it a cornerstone in the design of new drugs.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, with its N-methylation and carboxylation, presents a valuable building block for creating more complex molecules with potential therapeutic applications.

Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid: A Two-Step Approach

The most logical and efficient synthetic route to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate, which is a key intermediate.[2] The second step is the hydrolysis of this ester to yield the final carboxylic acid.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Proposed Experimental Protocol:

-

Reaction Setup: A solution of diethyl 2-chloro-3-oxosuccinate in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

-

Amidine Condensation: An ethanolic solution of acetamidine hydrochloride is neutralized with a base like sodium ethoxide and then added dropwise to the flask containing the diethyl 2-chloro-3-oxosuccinate solution. The reaction mixture is then heated to reflux for several hours to facilitate the formation of the imidazole ring.

-

N-Methylation: After cooling the reaction mixture, a methylating agent such as dimethyl sulfate or methyl iodide is added, along with a base like potassium carbonate, to introduce the methyl group at the N-1 position of the imidazole ring. The reaction is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate.

Part 2: Hydrolysis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation that can be achieved under basic conditions.[5]

Experimental Protocol:

-

Reaction Setup: Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a round-bottom flask.[4][6]

-

Hydrolysis: The reaction mixture is heated to reflux and stirred for a period of 2 to 4 hours. The progress of the reaction is monitored by TLC until the starting ester is completely consumed.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid, such as hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried in a vacuum oven to yield 1,4-Dimethyl-1H-imidazole-5-carboxylic acid as a solid.

Characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 78449-67-9 | |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 210-215 °C |

Diagram of the Characterization Workflow:

Caption: A typical workflow for the characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet corresponding to the proton at the C-2 position of the imidazole ring.

-

A singlet for the three protons of the N-methyl group.

-

A singlet for the three protons of the C-4 methyl group.

-

A broad singlet for the acidic proton of the carboxylic acid group, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbon atoms of the imidazole ring.

-

Signals for the two methyl carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight should be observed.[7] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is expected to show characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.

-

C-N stretching bands for the imidazole ring.

-

C-H stretching and bending vibrations for the methyl groups and the imidazole ring.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₆H₈N₂O₂, further confirming the identity and purity of the synthesized product.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. By following the detailed protocols and utilizing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this valuable imidazole derivative for its potential use in the synthesis of novel bioactive compounds. The provided insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower scientists in their research endeavors.

References

-

A Novel Method for Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A Key Intermediate of Olmesartan. Journal of Organic & Pharmaceutical Chemistry. [Link]

-

1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem. PubChem. [Link]

- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. MySkinRecipes. [Link]

-

Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl) - ResearchGate. ResearchGate. [Link]

-

1H-Imidazole, 4,5-dicarboxylic acid, 4,5-dimethyl ester | C7H8N2O4 | CID 76810 - PubChem. PubChem. [Link]

-

1H-Imidazole, 1,4-dimethyl- - the NIST WebBook. NIST WebBook. [Link]

-

1,4-dimethyl-1H-imidazole-5-carboxylic acid. Stenutz. [Link]

-

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. MySkinRecipes. [Link]

-

1,4-dimethyl-1h-imidazole-5-carboxylic acid - PubChemLite. PubChemLite. [Link]

-

Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

-

Prepartion of Ethyl imidazole-4-carboxylate. LookChem. [Link]

-

Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]

-

Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. National Institutes of Health. [Link]

-

Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

-

Enantioselective auto- and cross catalytic reactions. University of Groningen. [Link]

-

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

-

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. National Center for Biotechnology Information. [Link]

-

The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... ResearchGate. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 7. PubChemLite - 1,4-dimethyl-1h-imidazole-5-carboxylic acid (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. chem.libretexts.org [chem.libretexts.org]

"physical and chemical properties of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid"

An In-Depth Technical Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a substituted imidazole derivative, is a molecule of significant interest in medicinal chemistry and materials science. Imidazole-based compounds are ubiquitous in nature and form the core of many pharmaceuticals due to their ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, along with detailed experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in the field.

Chemical Structure and Isomerism

The structure of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid features a five-membered imidazole ring with methyl groups at the 1 and 4 positions and a carboxylic acid group at the 5-position. It is important to note the existence of a tautomeric form, 3,5-Dimethyl-3H-imidazole-4-carboxylic acid, though the 1,4-dimethyl isomer is generally the more stable and commonly referenced form.[2]

Caption: Chemical structure of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Physical Properties

A summary of the key physical properties of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is presented in the table below. It is important to note that while the melting point is experimentally determined, several other properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 210-215 °C | |

| Boiling Point (Predicted) | 386.0 ± 22.0 °C | [3] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 1.59 ± 0.32 | [3] |

| XLogP3 (Predicted) | 0.42670 | [3] |

| CAS Number | 78449-67-9 | [2] |

Solubility

While specific quantitative solubility data is not widely published, imidazole carboxylic acids generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), particularly with heating. Their solubility in water is often pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt. The solubility in nonpolar solvents is expected to be low.

Chemical Properties and Reactivity

The chemical behavior of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is dictated by its two primary functional groups: the imidazole ring and the carboxylic acid.

Imidazole Ring Reactivity

The imidazole ring is aromatic and possesses both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The N3 nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group at the 5-position will deactivate the ring towards this type of reaction.

Carboxylic Acid Reactivity

The carboxylic acid group is acidic and will readily undergo deprotonation in the presence of a base to form a carboxylate salt. It can also participate in a variety of classic carboxylic acid reactions, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. This is a common derivatization strategy to enhance solubility in organic solvents or to act as a protecting group.[4]

-

Amide Formation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC), will produce the corresponding amide. This is a key reaction in the synthesis of many biologically active molecules.

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the CO₂ group and form 1,4-dimethylimidazole can be achieved, potentially through methods like the Barton decarboxylation or under specific catalytic conditions.[5]

Experimental Protocols

Proposed Synthesis of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

Caption: Proposed synthetic workflow for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Step-by-Step Methodology:

-

Synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(methylamino)acetoacetate (1 equivalent), formamidine acetate (1.1 equivalents), and absolute ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Purify by column chromatography if necessary.

-

-

Hydrolysis to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid:

-

Dissolve the crude or purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 3-4.

-

The product should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

-

Characterization Techniques

The identity and purity of the synthesized 1,4-Dimethyl-1H-imidazole-5-carboxylic acid should be confirmed by a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the C2-H proton of the imidazole ring, two singlets for the two methyl groups (N-CH₃ and C-CH₃), and a broad singlet for the carboxylic acid proton. The chemical shifts of the imidazole ring protons are typically in the range of 6.7-7.7 ppm.[8]

-

¹³C NMR: Characteristic signals for the carbons of the imidazole ring are expected in the aromatic region (around 120-140 ppm), along with signals for the two methyl carbons and the carboxylic acid carbonyl carbon (typically >160 ppm).[8]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong C=O stretching absorption for the carboxylic acid is expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the methyl and aromatic protons will be observed around 2900-3100 cm⁻¹.

-

C=N and C=C stretching vibrations of the imidazole ring will appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (140.14 g/mol ).

-

Safety and Handling

1,4-Dimethyl-1H-imidazole-5-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications and Future Directions

The unique structural features of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid make it a valuable building block in several areas:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in many drugs, and the carboxylic acid handle allows for diverse functionalization to modulate biological activity.[1]

-

Materials Science: As a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to materials with potential applications in catalysis, gas storage, and sensing.

-

Chemical Synthesis: As a versatile intermediate for the preparation of more complex heterocyclic systems.

Future research will likely focus on the exploration of the biological activities of derivatives of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and the development of novel materials incorporating this ligand.

References

-

Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dimethylimidazole. PubChem. Retrieved from [Link]

-

Angewandte Chemie International Edition. (n.d.). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. Retrieved from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

DergiPark. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Cas 122222-09-7,1,2-dimethyl-1H-imidazole-5-carboxylicacid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. PubMed. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (95% (elemental analysis)). Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. PubMed Central. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-imidazole-5-carboxylic acid, 4-(((4-(bis(2-chloroethyl)amino)phenyl)sulfonyl)amino)-1,2-dimethyl-, ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction of dimethyl imidazole-4,5-dicarboxylate with styrene oxide. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,4-dimethyl-1h-imidazole-5-carboxylic acid. Retrieved from [Link]

-

Stenutz. (n.d.). 1,4-dimethyl-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

-

MedCrave. (n.d.). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.

-

ProQuest. (n.d.). Some properties of 1-hydroxy-1H-imidazole-2-carboxylic acid esters. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. echemi.com [echemi.com]

- 4. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decarboxylation [organic-chemistry.org]

- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Biological Potential of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid: A Technical Guide for Researchers

An In-Depth Exploration of a Promising Scaffold for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes the vast body of research on the imidazole scaffold and its derivatives to project a hypothetical biological profile and guide future research. By examining the structure-activity relationships of closely related imidazole-5-carboxylic acids and N-methylated imidazoles, we explore the potential of this compound as a pharmacophore in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction: The Imidazole Nucleus - A Privileged Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a versatile scaffold for the design of biologically active molecules.[4][5] The imidazole moiety is a key structural component in numerous natural products, including the amino acid histidine, purines, and histamine, as well as a wide array of synthetic drugs with diverse therapeutic applications.[3][6]

1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a specific derivative of this important scaffold. Its structure features a methyl group at the 1- and 4-positions and a carboxylic acid group at the 5-position. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its biological activity. The N-methylation can enhance metabolic stability and modulate receptor binding, while the carboxylic acid group provides a handle for further chemical modification and can participate in key interactions with biological targets.[7]

This guide will delve into the known biological activities of the broader imidazole class and, through deductive reasoning based on established structure-activity relationships, propose a roadmap for the systematic investigation of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

The Imidazole Pharmacophore: A Foundation of Diverse Biological Activities

The imidazole ring is a prolific pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[8][9] Understanding these foundational activities is crucial for predicting the potential of novel derivatives like 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Antimicrobial and Antifungal Activity

Imidazole-based compounds are well-established as potent antimicrobial and antifungal agents.[10][11][12] The mechanism of action for many antifungal imidazoles, such as clotrimazole and miconazole, involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of fungal cell membranes. The antibacterial activity of imidazoles can be attributed to various mechanisms, including the inhibition of bacterial DNA synthesis and disruption of cell wall integrity.[13][14] The lipophilicity and electronic properties of the substituents on the imidazole ring play a critical role in their antimicrobial efficacy.[13]

Anticancer Activity

A growing body of evidence highlights the potential of imidazole derivatives as anticancer agents.[15][16][17] These compounds have been shown to target various pathways involved in cancer progression, including:

-

Enzyme Inhibition: Imidazole-based molecules can inhibit key enzymes such as kinases, histone deacetylases (HDACs), and topoisomerases.[1]

-

DNA Interaction: Some derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[15]

-

Tubulin Polymerization Inhibition: Certain imidazoles can disrupt microtubule dynamics, a validated target in cancer chemotherapy.[17]

The substitution pattern on the imidazole ring is a key determinant of the anticancer mechanism and potency.[7]

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties.[18][19][20] The mechanisms underlying this activity often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as the p38 MAP kinase pathway.[21] The presence of a carboxylic acid moiety, as seen in 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and may contribute to this potential activity.[22]

Structure-Activity Relationships: Predicting the Biological Profile of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid

While direct experimental data for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is scarce, we can infer its potential biological activities by analyzing the structure-activity relationships (SAR) of closely related compounds.[23][24]

The Influence of N-Methylation

The presence of a methyl group at the N-1 position is a critical structural feature. N-alkylation in imidazole derivatives has been shown to:

-

Enhance Lipophilicity: This can improve cell membrane permeability and bioavailability.[7]

-

Modulate Target Binding: The methyl group can provide additional hydrophobic interactions with the target protein or enzyme, potentially increasing potency.[25]

-

Increase Metabolic Stability: N-methylation can protect the imidazole ring from metabolic degradation, leading to a longer duration of action.

The Role of the 4-Methyl Group

Substitution at the C-4 position of the imidazole ring can also significantly impact biological activity. A methyl group at this position can:

-

Influence Steric Interactions: The size and position of the methyl group can affect how the molecule fits into a binding pocket.

-

Modulate Electronic Properties: The electron-donating nature of the methyl group can alter the electron density of the imidazole ring, influencing its reactivity and binding characteristics.

The Significance of the 5-Carboxylic Acid Group

The carboxylic acid at the C-5 position is a key functional group that can:

-

Act as a Hydrogen Bond Donor/Acceptor: This is crucial for anchoring the molecule to its biological target.[26]

-

Impart Acidity: The acidic nature of the carboxylic acid can be important for solubility and for interacting with basic residues in a binding site.

-

Serve as a Prodrug Handle: The carboxylic acid can be esterified or amidated to create prodrugs with improved pharmacokinetic properties.[27]

The interplay of these three substituents will ultimately define the unique biological profile of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Hypothetical Biological Profile and Potential Therapeutic Applications

Based on the SAR analysis, we can propose a hypothetical biological profile for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and suggest potential therapeutic avenues for investigation.

| Potential Biological Activity | Rationale based on Structural Features and Analog Data | Potential Therapeutic Application |

| Anticancer | The imidazole core is a known anticancer pharmacophore. N-alkylation can enhance potency and selectivity. The carboxylic acid could mimic interactions of known enzyme inhibitors.[7][15][16] | Various cancers, potentially as a kinase or HDAC inhibitor. |

| Antimicrobial/Antifungal | The imidazole scaffold is central to many antimicrobial and antifungal drugs. The dimethyl substitution pattern may confer specificity against certain microbial strains.[10][11] | Bacterial and fungal infections. |

| Anti-inflammatory | The imidazole-5-carboxylic acid moiety is present in some anti-inflammatory agents. The compound could potentially inhibit COX or other inflammatory enzymes.[18][19][21] | Inflammatory disorders such as arthritis. |

| Enzyme Inhibition | The structural features are amenable to binding within the active sites of various enzymes. The carboxylic acid can act as a key interacting group.[1][28] | Diseases characterized by aberrant enzyme activity. |

Proposed Experimental Workflow for Biological Evaluation

To validate the hypothetical biological profile of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, a systematic experimental approach is recommended.

Figure 1. A proposed experimental workflow for the comprehensive biological evaluation of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid.

Step-by-Step Methodologies

1. Compound Synthesis and Characterization:

- Synthesize 1,4-Dimethyl-1H-imidazole-5-carboxylic acid using established organic chemistry protocols.

- Confirm the structure and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and HPLC.

2. In Vitro Primary Screening:

- Antimicrobial Assays: Screen the compound against a panel of clinically relevant bacteria and fungi using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[14][29]

- Anticancer Assays: Evaluate the cytotoxic effects of the compound on a panel of cancer cell lines (e.g., NCI-60) using assays like the MTT or SRB assay to determine the IC50 values.

- Anti-inflammatory Assays: Assess the anti-inflammatory potential using in vitro assays such as the inhibition of COX-1/COX-2 enzymes or the suppression of pro-inflammatory cytokine production in stimulated immune cells.[20]

3. Mechanism of Action Studies:

- Based on the primary screening results, conduct further assays to elucidate the mechanism of action. This may include specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, or gene expression profiling.

4. In Vivo Evaluation:

- For promising in vitro activity, progress to in vivo studies using relevant animal models of disease (e.g., infection models, tumor xenograft models, or inflammation models).

- Conduct pharmacokinetic (PK) and toxicology (Tox) studies to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion and Future Directions

While the biological activity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid remains largely unexplored, its chemical structure, based on the versatile imidazole scaffold, suggests significant potential for drug discovery. This technical guide, by synthesizing information from related compounds and established structure-activity relationships, provides a strong rationale and a clear experimental path for investigating its therapeutic promise. Future research should focus on the systematic in vitro and in vivo evaluation of this compound to uncover its specific biological targets and mechanisms of action. The findings from such studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

-

Review of pharmacological effects of imidazole derivatives. IQ-Quarterly. 2022. [Link]

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical and Bio-Medical Science. 2024.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Pharmaceutical Sciences and Research. 2011.

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry. 2020.

- Review of pharmacological effects of imidazole deriv

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. 2021. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. 2026. [Link]

-

Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scirp.org. 2014. [Link]

-

Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. PubMed. 2006. [Link]

- Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. 2015.

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. 2022. [Link]

-

Imidazoles as potential anticancer agents. PubMed Central. 2017. [Link]

-

Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines. PubMed Central. 2015. [Link]

-

Imidazole as a Promising Medicinal Scaffold. Dove Medical Press. 2021. [Link]

-

Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. 2024. [Link]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. 2024.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Infectious Disease and Therapy. 2024.

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. 2021. [Link]

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. 2018. [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PubMed Central. 2024. [Link]

-

Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. Neliti. 2022. [Link]

-

One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. 2017. [Link]

- Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. 2023. [Link]

- Synthesis, molecular docking, enzyme inhibition and antioxidant potential of new 1H-benzo[d]imidazole-5-carboxamide derivatives.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. 2024.

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. 2023. [Link]

- Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof.

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. 2017. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. 2014. [Link]

- Synthesis and study of biological activity of some new Imidazole deriv

- Synthesis and study of biological activities of compounds derived from new imidazole derivative.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. 2022.

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. 2017. [Link]

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. 2025.

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. 2024. [Link]

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

- Synthesis of Imidazole Derivatives and Their Biological Activities.

- 12 A review: Imidazole synthesis and its biological activities. World Journal of Pharmaceutical Research. 2017.

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. 2021. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. dovepress.com [dovepress.com]

- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neliti.com [neliti.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. jopir.in [jopir.in]

- 24. researchgate.net [researchgate.net]

- 25. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof - Google Patents [patents.google.com]

- 28. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] This guide explores the potential therapeutic targets of a specific, yet under-investigated derivative, 1,4-Dimethyl-1H-imidazole-5-carboxylic acid. In the absence of direct experimental data, this document outlines a comprehensive strategy for target identification and validation, leveraging the power of in silico prediction methodologies and established experimental workflows. By analyzing the structural features of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and drawing parallels with known bioactive imidazole compounds, we propose a rational approach to uncovering its therapeutic potential. This guide serves as a roadmap for researchers seeking to investigate novel chemical entities and accelerate the early stages of drug discovery.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole-containing molecules to bind to a wide array of biological targets.[2] This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a small molecule that features this key imidazole scaffold, further functionalized with two methyl groups and a carboxylic acid moiety. While specific biological data for this compound is scarce, its structural components suggest a high potential for biological activity. The carboxylic acid group, in particular, can act as a key interaction point with biological targets, often mimicking the interactions of natural amino acids.

This guide will therefore focus on a predictive and systematic approach to identify and validate the potential therapeutic targets of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, providing a robust framework for its future investigation.

In Silico Target Prediction: A Rational Starting Point

Given the novelty of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, in silico target prediction methods offer a time- and cost-effective strategy to generate initial hypotheses about its biological function.[3][4][5] These computational tools utilize algorithms that compare the structural and physicochemical properties of a query molecule to large databases of known bioactive compounds and their targets.[6][7][8]

Methodology for In Silico Target Prediction

A typical in silico target prediction workflow for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid would involve the following steps:

-

Input Preparation: The chemical structure of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is converted into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).

-

Submission to Prediction Servers: The SMILES string is submitted to multiple web-based prediction servers, such as SwissTargetPrediction and 3DSTarPred. These platforms employ different algorithms, including 2D and 3D similarity searches, to identify potential targets.[6][8]

-

Analysis of Predicted Targets: The output from these servers provides a list of potential protein targets, often ranked by a prediction score or probability. These targets are then categorized by protein family (e.g., kinases, G-protein coupled receptors (GPCRs), enzymes) to identify potential patterns of activity.

Caption: In Silico Target Prediction Workflow for Novel Compounds.

Hypothetical Predicted Targets

Based on the common targets of imidazole-containing compounds, a hypothetical list of predicted targets for 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is presented in the table below.

| Target Class | Specific Target | Prediction Score | Potential Therapeutic Area |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | 0.85 | Oncology |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.79 | Oncology, Ophthalmology | |

| p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 0.72 | Inflammation | |

| Enzymes | Cyclooxygenase-2 (COX-2) | 0.91 | Inflammation, Pain |

| Histone Deacetylase 1 (HDAC1) | 0.82 | Oncology | |

| Cytochrome P450 Family 51 (CYP51) | 0.75 | Infectious Disease (Antifungal) | |

| GPCRs | Histamine H1 Receptor | 0.68 | Allergy |

| Angiotensin II Receptor Type 1 | 0.65 | Hypertension |

Proposed Potential Therapeutic Targets and Mechanisms of Action

From the hypothetical in silico data, we can prioritize several high-potential targets for further investigation.

Cyclooxygenase-2 (COX-2) in Inflammation

The high prediction score for COX-2 is particularly noteworthy, as many imidazole derivatives are known to possess anti-inflammatory properties. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Mechanism: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid may act as a competitive inhibitor of COX-2, with its carboxylic acid moiety mimicking the binding of the natural substrate, arachidonic acid, to the active site of the enzyme. The imidazole ring could provide additional stabilizing interactions within the active site.

Caption: Proposed Inhibition of the COX-2 Pathway.

Cyclin-Dependent Kinase 2 (CDK2) in Oncology

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The prediction of CDK2 as a potential target aligns with the known anticancer activities of some imidazole-containing compounds.[2]

Proposed Mechanism: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid could function as an ATP-competitive inhibitor of CDK2. The imidazole core could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors, while the dimethyl substitutions could occupy hydrophobic pockets within the ATP-binding site.

Caption: Proposed Inhibition of the CDK2 Pathway.

Experimental Validation of Predicted Targets

Following the generation of in silico-based hypotheses, a rigorous experimental validation process is essential to confirm the predicted drug-target interactions.[9][10] This typically involves a tiered approach, starting with biochemical assays to confirm direct binding and moving to cell-based assays to assess functional effects.[11]

Caption: Experimental Validation Workflow for Predicted Targets.

Primary Biochemical Assay: COX-2 Inhibition Assay

Objective: To determine the direct inhibitory effect of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid on the enzymatic activity of recombinant human COX-2.

Methodology:

-

Reagents and Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

1,4-Dimethyl-1H-imidazole-5-carboxylic acid (test compound)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) detection kit (e.g., ELISA)

-

96-well microplate

-

-

Procedure:

-

Prepare a serial dilution of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and the positive control, celecoxib, in assay buffer.

-

Add the diluted compounds to the wells of a 96-well plate.

-

Add the COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., hydrochloric acid).

-

Measure the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

Secondary Cell-Based Assay: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

Objective: To assess the ability of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid to inhibit COX-2 activity in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

-

Procedure:

-

Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

-

Determine the EC50 value (the concentration of the compound that causes a 50% reduction in PGE2 production).

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Hypothetical Validation Results

The following table summarizes the hypothetical results from the validation assays.

| Assay | Parameter | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | Celecoxib (Control) |

| COX-2 Inhibition Assay | IC50 | 0.5 µM | 0.1 µM |

| LPS-Induced PGE2 Production | EC50 | 2.5 µM | 0.8 µM |

| Cell Viability (MTT Assay) | CC50 | > 100 µM | > 100 µM |

These hypothetical results would suggest that 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a potent and selective inhibitor of COX-2 with low cytotoxicity, warranting further investigation as a potential anti-inflammatory agent.

Conclusion and Future Directions

While 1,4-Dimethyl-1H-imidazole-5-carboxylic acid remains a largely uncharacterized molecule, its structural features, particularly the presence of the imidazole scaffold, strongly suggest therapeutic potential. This guide has outlined a rational and systematic approach to unlock this potential, beginning with hypothesis generation through in silico target prediction and progressing to rigorous experimental validation.

The proposed workflow, focusing on high-potential targets such as COX-2 and CDK2, provides a clear path forward for researchers. Future studies should aim to:

-

Perform the described in silico and experimental studies to confirm the predicted targets.

-

Expand the investigation to other predicted targets to fully elucidate the compound's polypharmacology.

-

Initiate structure-activity relationship (SAR) studies to optimize the potency and selectivity of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid through chemical modifications.

-

Conduct in vivo studies in relevant disease models to assess the therapeutic efficacy and safety profile of this promising compound.

By following this comprehensive approach, the scientific community can effectively evaluate the therapeutic potential of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid and potentially develop a novel therapeutic agent for a range of diseases.

References

-

bio.tools. SwissTargetPrediction. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. [Link]

-

Ligand-based drug targets & activity prediction tools/online servers@MajidAli2020. [Link]

-

In Silico Target Prediction for Small Molecules - PubMed. [Link]

-

3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity | Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

How to experimentally validate drug-target interactions? - ResearchGate. [Link]

-

Validation guidelines for drug-target prediction methods - Taylor & Francis. [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

-

Target Identification and Validation (Small Molecules) - University College London. [Link]

-

Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF - ResearchGate. [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.tools [bio.tools]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

An In-Depth Technical Guide to the In Vitro Evaluation of 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, have made it a "privileged scaffold" in drug discovery.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid (CAS: 78449-67-9). While direct literature on this compound is sparse, the extensive bioactivity of related imidazole derivatives compels a thorough investigation into its therapeutic potential. This document outlines a comprehensive, multi-phase strategy for the in vitro characterization of this compound, designed for researchers in drug development. We will proceed from foundational cytotoxicity and antimicrobial screens to targeted assays for anticancer, anti-inflammatory, and enzyme-inhibitory activities, providing the causal logic behind each experimental choice.

Introduction: The Rationale for Investigation

1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a small molecule featuring the core imidazole ring, a methyl group at the 1 and 4 positions, and a carboxylic acid group at the 5-position.

Compound Properties:

| Property | Value | Source |

| CAS Number | 78449-67-9 | |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Melting Point | 210-215 °C | [3][4] |

| Predicted XLogP3 | 0.42670 | [3] |

The rationale for investigating this specific molecule is built upon the well-documented and diverse pharmacological activities of the broader imidazole class, which include:

-

Anticancer Activity : Many imidazole derivatives function as inhibitors of crucial cancer-related targets like tyrosine kinases (e.g., EGFR, VEGFR), serine-threonine kinases, and microtubules.[2][5]

-

Antimicrobial Properties : The imidazole scaffold is present in numerous antifungal and antibacterial agents, acting by disrupting cell wall synthesis or DNA replication.[6]

-

Anti-inflammatory Effects : Certain imidazole-based compounds are known to inhibit key inflammatory enzymes like cyclooxygenase (COX).[7][8]

-

Enzyme Inhibition : The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, leading to potent inhibition of metalloenzymes like metallo-β-lactamases and cytochrome P450 isoenzymes.[9][10][11]

This established precedent suggests that 1,4-Dimethyl-1H-imidazole-5-carboxylic acid is a prime candidate for a systematic in vitro screening campaign to uncover its potential bioactivities.

Phase 1: Foundational In Vitro Profiling

The initial phase is designed to establish a baseline understanding of the compound's interaction with biological systems. This involves determining its general toxicity and broad-spectrum antimicrobial potential.

Cytotoxicity Assessment: The Gateway Assay

Causality : Before assessing for specific therapeutic effects, it is imperative to determine the compound's inherent cytotoxicity. This step is crucial for two reasons: 1) It identifies a therapeutically relevant concentration range that is non-lethal to normal cells, and 2) It provides the first indication of potential anticancer activity if selectivity towards cancer cell lines is observed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Plating : Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) and a non-cancerous control cell line (e.g., L929 mouse fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well.[5] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation : Prepare a 10 mM stock solution of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment : Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation : Incubate the plates for 48 hours.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Broad-Spectrum Antimicrobial Screening

Causality : The imidazole scaffold is a well-established pharmacophore in antimicrobial drugs.[6] Therefore, a primary screen for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol 2: Broth Microdilution for MIC Determination

-

Microorganism Panel : Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).[12][13]

-

Inoculum Preparation : Grow microorganisms to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 1 µg/mL.

-

Inoculation : Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12]

Phase 2: Targeted Bioactivity Screening

If the foundational profiling reveals interesting activity (e.g., selective cytotoxicity or potent antimicrobial effects), the next phase involves more specific, hypothesis-driven assays based on the known targets of imidazole derivatives.

Anticancer Mechanistic Probing

Causality : Imidazole derivatives are frequently reported as kinase inhibitors.[2] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[14] A general protein kinase inhibition assay can serve as an excellent secondary screen if cytotoxicity against cancer cells is observed.

Potential Target Pathway: MAP Kinase Signaling

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,4-dimethyl-1H-imidazole-5-carboxylic acid [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 1,4-Dimethyl-1H-imidazole-5-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a specific, highly versatile derivative: 1,4-Dimethyl-1H-imidazole-5-carboxylic acid . We will explore its strategic value, detailing its physicochemical properties, primary applications in forming stable amide bonds, and its role in constructing complex, biologically active molecules. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and practical, field-tested protocols to effectively leverage this building block in discovery programs.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole nucleus is a privileged structure in drug discovery, forming the core of drugs with applications ranging from antifungal and anticancer to antihypertensive and antithrombotic agents.[3][4] Its prevalence stems from several key features:

-

Aromaticity and Electronic Richness: The five-membered ring with two nitrogen atoms is electron-rich, allowing it to participate in π-π stacking and other non-covalent interactions with biological targets.[3]

-

Hydrogen Bonding Capability: The nitrogen atoms act as both hydrogen bond donors and acceptors, crucial for anchoring a molecule within a protein's active site.[1]

-

Metabolic Stability: The imidazole ring is generally robust to metabolic degradation, a desirable feature for improving drug half-life.

-

Synthetic Tractability: The scaffold allows for functionalization at multiple positions, enabling fine-tuning of a compound's steric and electronic properties.[2]

The subject of this guide, 1,4-dimethyl-1H-imidazole-5-carboxylic acid, offers specific advantages. The N1-methylation prevents unwanted N-H reactivity and potential metabolic liabilities, while the C4-methylation provides a subtle steric influence that can enhance selectivity or modulate conformation. The C5-carboxylic acid is the primary handle for synthetic elaboration, most commonly through amide bond formation.

Physicochemical and Structural Profile

A molecule's physical and chemical properties are determinants of its ultimate biological performance. Understanding these characteristics for 1,4-dimethyl-1H-imidazole-5-carboxylic acid is the first step in its rational application.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| Melting Point | 210-215 °C | [5][6] |

| pKa | 1.59 ± 0.32 (Predicted) | [6] |

| XLogP3 | 0.4 (Predicted) | [6][7] |

| Appearance | Solid | [5] |

-

Analysis: The low predicted pKa suggests it is a relatively strong acid for a carboxylic acid, influenced by the electron-withdrawing nature of the imidazole ring. Its moderate predicted lipophilicity (XLogP3) makes it an attractive building block for developing orally bioavailable drugs, as it balances solubility and permeability.

Core Application: Amide Bond Formation

The most frequent and critical reaction involving 1,4-dimethyl-1H-imidazole-5-carboxylic acid is its coupling with primary or secondary amines to form a stable amide bond. Amide bonds are foundational in medicinal chemistry, present in approximately 25% of all available drugs.[8]

The Rationale Behind Amide Coupling

Direct condensation of a carboxylic acid and an amine requires high temperatures (>100 °C) and is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9] To overcome this, coupling reagents are employed. These reagents function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine at room temperature.[9]

Recommended Coupling Methodologies

For a heteroaromatic acid like 1,4-dimethyl-1H-imidazole-5-carboxylic acid, standard peptide coupling reagents are highly effective. The choice of reagent can be dictated by factors such as the reactivity of the amine, cost, and desired work-up procedure.

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol provides a robust and widely used method for coupling 1,4-dimethyl-1H-imidazole-5-carboxylic acid with a generic amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common strategy to improve efficiency and suppress side reactions.[10]

Materials:

-

1,4-Dimethyl-1H-imidazole-5-carboxylic acid (1.0 eq)

-

Amine hydrochloride salt (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (catalytic to 1.0 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂), add 1,4-dimethyl-1H-imidazole-5-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.1 eq), and HOBt (e.g., 0.1 eq).

-

Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

-

Add DIPEA (3.0 eq) to the solution. Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the amine hydrochloride salt and the HCl generated by EDC, driving the reaction forward.

-

Add EDC (1.2 eq) to the reaction mixture in one portion.

-

Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: This aqueous work-up removes the water-soluble byproducts (urea from EDC) and unreacted starting materials.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Strategic Incorporation in Drug Design: A Conceptual View

The 1,4-dimethylimidazole-5-carboxamide core can be used to strategically orient functional groups and modulate key drug properties.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]